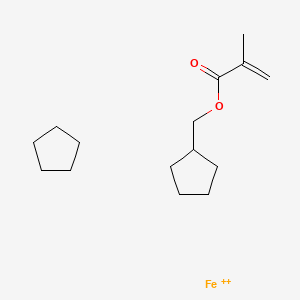
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex organometallic compound. It consists of a cyclopentane ring, a cyclopentylmethyl group attached to a 2-methylprop-2-enoate moiety, and an iron(2+) ion. This compound is known for its unique structure, which includes both organic and inorganic components, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) typically involves the following steps:
Formation of Cyclopentylmethyl 2-methylprop-2-enoate: This step involves the esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Complexation with Iron(2+): The ester formed in the previous step is then reacted with an iron(2+) salt, such as iron(2+) chloride, in the presence of a coordinating solvent like tetrahydrofuran (THF). The reaction is typically conducted under an inert atmosphere to prevent oxidation of the iron(2+) ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid using industrial reactors.
Iron(2+) Complexation: The ester is then subjected to complexation with iron(2+) salts in large reaction vessels, ensuring strict control of reaction conditions to maintain the integrity of the iron(2+) ion.
化学反応の分析
Types of Reactions
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under oxidative conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+) using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of iron(3+) complexes.
Reduction: Regeneration of iron(2+) complexes.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential role in biological systems due to its organometallic nature.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and as a precursor in the synthesis of other complex organometallic compounds.
作用機序
The mechanism by which Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) exerts its effects involves:
Coordination Chemistry: The iron(2+) ion coordinates with the ester and cyclopentyl groups, stabilizing the compound.
Catalytic Activity: The compound acts as a catalyst by facilitating electron transfer reactions, which is crucial in polymerization and other organic reactions.
Molecular Targets: The iron(2+) ion interacts with various substrates, enabling the formation of new chemical bonds.
類似化合物との比較
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) can be compared with similar compounds such as:
Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with different catalytic properties.
Ferrocenylmethyl methacrylate: Similar in structure but with different functional groups, leading to varied applications.
Iron(2+) acetylacetonate: A simpler iron(2+) complex used in different catalytic and synthetic applications.
Conclusion
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
生物活性
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex organometallic compound that has garnered interest in various fields, particularly in biology and medicine. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C12H16O2Fe
- CAS Number: 31566-61-7
The compound consists of a cyclopentane ring, a cyclopentylmethyl group attached to a 2-methylprop-2-enoate moiety, and an iron(2+) ion. Its unique structure allows for diverse interactions in biological systems.
Synthesis
The synthesis of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) typically involves two main steps:
-
Formation of Cyclopentylmethyl 2-methylprop-2-enoate:
- Esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid under acidic conditions.
- Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
-
Complexation with Iron(2+):
- The ester is reacted with an iron(2+) salt (e.g., iron(II) chloride) in a coordinating solvent like tetrahydrofuran (THF), typically under inert conditions to avoid oxidation.
The biological activity of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is primarily attributed to its organometallic nature, which allows it to interact with biological macromolecules. Key mechanisms include:
- Coordination Chemistry: The iron(2+) ion coordinates with the ester and cyclopentyl groups, stabilizing the compound and facilitating interactions with biomolecules.
- Catalytic Activity: It acts as a catalyst in electron transfer reactions, crucial for various biochemical pathways.
- Cellular Interaction: The compound can influence cellular processes such as apoptosis and proliferation, particularly in cancer cells.
Case Studies and Research Findings
-
Cytotoxicity Studies:
Research indicates that organometallic compounds similar to Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds induce cell death through apoptosis in colorectal cancer cells (SW480) while inhibiting their proliferation by affecting the actin cytoskeleton .Compound Cell Line IC50 (µM) Mechanism Compound A MDA-MB-231 (breast) Low micromolar Apoptosis Compound B SW480 (colorectal) Low micromolar Colony formation inhibition -
Selectivity Index:
The selectivity index for colorectal cells suggests that these compounds may have inherent selectivity for cancerous cells over normal cells, which is crucial for minimizing side effects in therapeutic applications . - Potential Applications:
Comparative Analysis
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) can be compared to other organometallic compounds regarding their biological activities and applications:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cyclopentadienyliron dicarbonyl dimer | Iron complex | Anticancer activity |
| Ferrocenylmethyl methacrylate | Iron-based polymer | Catalytic applications |
| Iron(II) acetylacetonate | Simple iron complex | Various synthetic applications |
特性
CAS番号 |
31566-61-7 |
|---|---|
分子式 |
C15H16FeO2 |
分子量 |
284.135 |
IUPAC名 |
cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |
InChI |
InChI=1S/C10H16O2.C5H10.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h9H,1,3-7H2,2H3;1-5H2;/q;;+2 |
SMILES |
CC(=C)C(=O)OCC1CCCC1.C1CCCC1.[Fe+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















